molecular formula C7H5BF4O3 B123678 (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid CAS No. 871126-20-4

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Cat. No.: B123678
CAS No.: 871126-20-4
M. Wt: 223.92 g/mol
InChI Key: AVCUUTFGJGZDMS-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H5BF4O3. It is a valuable compound extensively employed in the biomedical arena, particularly in pharmaceutical drug synthesis. This compound is known for its unique chemical properties, making it a crucial intermediate in various organic synthesis processes.

Mechanism of Action

Target of Action

The primary target of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile in the transmetalation step .

Pharmacokinetics

These features suggest that the compound may have favorable bioavailability properties for chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This makes it an indispensable compound extensively employed in the biomedical arena, assuming a pivotal position as a central intermediary within the intricate web of pharmaceutical drug synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters, including this compound, can be affected by air and moisture . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Furthermore, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of this compound in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aqueous or alcoholic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its key applications include:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and other diseases.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2,3,5,6-Tetrafluorophenylboronic acid
  • 4-Anisylboronic acid

Uniqueness

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUUTFGJGZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584712
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-20-4
Record name B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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